Methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are often used in the synthesis of pharmaceuticals and fine chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution .Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a fluorine atom, and a carboxylate ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Vinylfluoro Group as an Acetonyl Cation Equivalent : Purkayastha et al. (2010) demonstrated the use of a vinylfluoro group, which behaves as an acetonyl cation equivalent under acidic conditions, in the stereoselective synthesis of pipecolic acid derivatives. These derivatives are valuable in organic synthesis and pharmaceutical research (Purkayastha et al., 2010).
Synthesis of Dihydroxybutanedioate (ACP-103) : Vanover et al. (2006) explored the synthesis and pharmacological properties of ACP-103, a novel 5-hydroxytryptamine2A receptor inverse agonist. Their research contributes to the understanding of serotonin receptor function and potential therapeutic applications (Vanover et al., 2006).
Blocking of Amino Groups : Dixon and Perham (1968) discussed the reversible blocking of amino groups using derivatives of maleic anhydride, a process essential in peptide and protein chemistry (Dixon & Perham, 1968).
Efficient Synthesis of Carboxylic Acid Derivatives : Hirokawa et al. (2000) described an efficient synthesis process for specific carboxylic acid derivatives, which are key components in the development of dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).
Fluoronaphthyridines as Antibacterial Agents : Bouzard et al. (1992) synthesized a series of fluoronaphthyridine derivatives with significant in vitro and in vivo antibacterial activities, contributing to the field of antibacterial drug development (Bouzard et al., 1992).
Synthesis of Brain Imaging Agents : Andersen et al. (1997) reported the synthesis of potential metabolites for brain imaging agents. These compounds play a crucial role in neuroimaging and the study of neurological disorders (Andersen et al., 1997).
Synthesis of Methyl Pyridine Carboxylate : Qunfeng et al. (2012) detailed the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, a compound with potential applications in medicinal chemistry (Qunfeng et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S,5R)-5-fluoropiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBUYMZSPZANGL-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](CN1)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.